molecular formula C8H5Cl2F3O2 B14041737 1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene

1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene

Katalognummer: B14041737
Molekulargewicht: 261.02 g/mol
InChI-Schlüssel: ORGFJIMWUIUZDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves several steps, typically starting with the chlorination and fluorination of a benzene derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

  • 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
  • 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. The unique combination of chlorine, fluorine, and methoxy groups in this compound gives it distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C8H5Cl2F3O2

Molekulargewicht

261.02 g/mol

IUPAC-Name

1,4-dichloro-2-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(10)7(15-8(12)13)6(4)14-3-11/h1-2,8H,3H2

InChI-Schlüssel

ORGFJIMWUIUZDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)OCF)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.